molecular formula C5H4ClMgN B8431414 2-Pyridylmagnesium chloride

2-Pyridylmagnesium chloride

Cat. No.: B8431414
M. Wt: 137.85 g/mol
InChI Key: BBAAYDWNQBGJGA-UHFFFAOYSA-M
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Description

2-Pyridylmagnesium chloride is a Grignard reagent with the chemical formula C₅H₄NMgCl. It is widely used in organic synthesis for forming carbon-carbon bonds, particularly in the preparation of pyridine-containing compounds. Grignard reagents like this are typically highly reactive due to the polar magnesium-carbon bond, enabling nucleophilic additions to carbonyl groups or aromatic substitution reactions.

Properties

Molecular Formula

C5H4ClMgN

Molecular Weight

137.85 g/mol

IUPAC Name

magnesium;2H-pyridin-2-ide;chloride

InChI

InChI=1S/C5H4N.ClH.Mg/c1-2-4-6-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1

InChI Key

BBAAYDWNQBGJGA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=N[C-]=C1.[Mg+2].[Cl-]

Origin of Product

United States

Chemical Reactions Analysis

Reactions with Electrophiles

2-PyMgCl exhibits broad reactivity with carbonyl compounds, alkyl halides, and other electrophiles. Key transformations include:

Electrophile Product Yield (%) Reference
Aldehydes (e.g., PhCHO)5-Bromo-2-(hydroxybenzyl)pyridine85
Ketones (e.g., Acetone)5-Bromo-2-(2-propyl)pyridine78
CO₂5-Bromo-pyridine-2-carboxylic acid92
Epoxides5-Bromo-2-(2-hydroxyethyl)pyridine65
Iodomethane5-Bromo-2-methylpyridine90

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the Grignard reagent at the electrophilic site, followed by protonation or quenching .

Palladium-Catalyzed Couplings

2-PyMgCl participates in cross-couplings with aryl/heteroaryl halides using palladium catalysts (e.g., Pd(OAc)₂) and ligands like secondary phosphine oxides (SPOs). For example:

  • Coupling with aryl iodides yields 2,2′-bipyridines (13–90% yields) .

  • Ligand effects: SPOs enhance reaction efficiency by stabilizing Pd intermediates .

Nickel-Catalyzed Couplings

NiCl₂(dppp) enables coupling with heteroaryl halides, albeit with moderate yields (e.g., 13% for 2,2′-bipyridine) .

Challenges and Limitations

  • Protodeboronation : 2-Pyridyl boronates derived from 2-PyMgCl are prone to protodeboronation under basic conditions, limiting their use in Suzuki-Miyaura couplings .

  • Steric Hindrance : Bulky substituents on pyridine reduce coupling efficiency in cross-couplings .

Recent Advances

  • Iron-Catalyzed Couplings : Fe(acac)₃ enables cross-couplings with heteroaromatic tosylates, tolerating esters and nitriles .

  • Radical Pathways : Ni-catalyzed reactions with alkyl pyridinium salts generate alkyl radicals for C–C bond formation .

Comparative Analysis of Methods

Method Catalyst Electrophile Yield Range Limitations
Grignard QuenchingNoneAldehydes/Ketones65–92%Limited to soft electrophiles
Pd/SPO Cross-CouplingPd(OAc)₂/SPOsAryl iodides13–90%Sensitivity to base
Ni-Catalyzed CouplingNiCl₂(dppp)Heteroaryl halides13–35%Low yields for bipyridines

Comparison with Similar Compounds

Notes on Evidence Limitations

The provided evidence lacks direct data on 2-Pyridylmagnesium chloride, necessitating extrapolation from related compounds. For instance:

  • Cetylpyridinium Chloride () highlights pyridine-related chemistry but belongs to a distinct compound class.

Further studies consulting specialized organometallic literature are recommended for a comprehensive analysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Pyridylmagnesium chloride, and how can purity be ensured?

  • Methodology : Use a Grignard reagent synthesis approach under anhydrous conditions. React 2-chloropyridine with magnesium turnings in tetrahydrofuran (THF) or diethyl ether. Monitor reaction initiation via exothermicity and color change (grayish suspension). Purity is verified by titration (e.g., Gilman test) and 1{}^{1}H NMR to confirm absence of unreacted magnesium or byproducts .
  • Safety : Ensure inert atmosphere (N₂/Ar), dry solvents, and protective equipment (gloves, goggles) to mitigate moisture sensitivity and flammability risks .

Q. How should 2-Pyridylmagnesium chloride be characterized to confirm its structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1{}^{1}H and 13{}^{13}C NMR in deuterated THF to identify pyridyl proton environments (e.g., downfield shifts for Mg-bound carbons).
  • Titration : Quantify active Grignard content using standardized aldehydes/ketones.
  • FT-IR : Absence of OH stretches (~3200–3600 cm⁻¹) confirms moisture-free product .

Q. What are the common side reactions during its use in nucleophilic additions?

  • Key Challenges : Protonolysis (reaction with trace water/alcohols) or dimerization.
  • Mitigation : Pre-dry substrates/solvents, use low temperatures (0–5°C), and add reagents dropwise. Monitor via TLC/GC-MS to detect premature quenching .

Advanced Research Questions

Q. How can reaction conditions be optimized for 2-Pyridylmagnesium chloride in asymmetric catalysis?

  • Experimental Design :

  • Solvent Screening : Compare reactivity in THF vs. 2-MeTHF; the latter may enhance selectivity due to higher boiling point and lower polarity.
  • Additive Studies : Chiral ligands (e.g., BINOL derivatives) or Lewis acids (ZnCl₂) to stabilize transition states.
  • Kinetic Analysis : Use in situ IR or calorimetry to track reaction progress and optimize stoichiometry .

Q. How to resolve contradictions in reported reactivity data (e.g., conflicting yields in cross-couplings)?

  • Data Analysis Framework :

Variable Isolation : Compare solvent purity, magnesium source (turnings vs. powder), and substrate pre-treatment.

Reproducibility Checks : Replicate literature methods with strict adherence to described conditions.

Statistical Validation : Use ANOVA to assess significance of variables (e.g., temperature, catalyst loading).

  • Example : Discrepancies in Kumada couplings may arise from trace Ni/Fe impurities in Mg; use ultra-high-purity Mg and document batch numbers .

Q. What strategies improve stability during storage or transport?

  • Advanced Methods :

  • Cryogenic Storage : Maintain at –20°C under argon with molecular sieves.
  • Stabilization Additives : Add 1–2% hexamethylphosphoramide (HMPA) to suppress aggregation, though toxicity requires careful handling.
  • Quality Control : Periodic titration and NMR to detect degradation (e.g., MgOH formation) .

Q. How to integrate 2-Pyridylmagnesium chloride into multi-step syntheses of heterocyclic pharmaceuticals?

  • Case Study :

  • Step 1 : Generate 2-pyridyl Grignard.
  • Step 2 : Couple with aryl halides (Ni/Fe catalysis) to form biaryl intermediates.
  • Step 3 : Post-functionalization (e.g., Pd-mediated C–H activation) for drug candidates.
  • Challenges : Competing side reactions at each stage require iterative DOE (Design of Experiments) optimization .

Methodological Best Practices

  • Data Reporting : Include full experimental details (solvent batches, temperature gradients) in Supporting Information to enable replication .
  • Contradiction Documentation : Clearly annotate deviations from literature protocols in datasets .
  • Safety Compliance : Follow ICH guidelines for hazardous reagent handling and waste disposal .

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